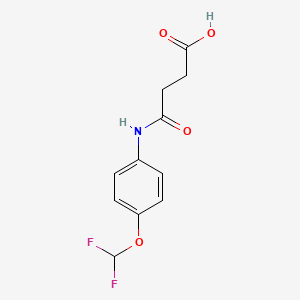

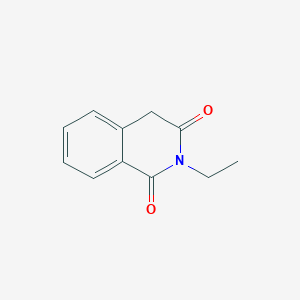

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids, which have been identified as potent inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways. These compounds are characterized by their lipophilic 4-substituents and have shown significant in vitro inhibitory activity .

Synthesis Analysis

The synthesis of related compounds involves the creation of 4-substituted 2,4-dioxobutanoic acids. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Although the exact synthetic route for this compound is not detailed in the provided papers, similar strategies involving the introduction of functional groups to the phenyl ring and subsequent reactions to form the dioxobutanoic acid structure could be inferred.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystalline system and space group. For example, a related compound with a semi-organic nonlinear optical application was confirmed to have a monoclinic crystalline system with a non-centrosymmetric space group P21/C . The presence of functional groups and hydrogen bonds is typically confirmed by FT-IR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their interactions with metal ions. For instance, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, indicating that the carboxylate groups can act as bidentate ligands . This suggests that the difluoromethoxy derivative could also form complexes with metal ions, potentially altering its physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse. They exhibit different thermal stabilities, melting points, and optical properties. For example, the semi-organic nonlinear optical crystal mentioned earlier is thermally stable up to 130 °C with a melting point of 163 °C and shows a low cutoff wavelength at 219 nm . The dielectric properties of these crystals can also be studied, providing insights into their electrical behavior . The synthesis of a related compound, 4[3′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, indicates that the introduction of difluoromethoxy groups can lead to hydrolytic instability, which is an important consideration for the synthesis and handling of such compounds .

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxobutanoic acid and its derivatives have been a subject of interest in molecular docking and vibrational studies. Research indicates these compounds are promising in the field of nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Theoretical Ultraviolet–Visible spectra analyses using the TD-DFT method have been conducted, highlighting their potential applications in various optical and electronic fields (Vanasundari et al., 2018).

Structural Analysis and Chemical Properties

Detailed structural analysis and chemical properties of similar butanoic acid derivatives have been studied, providing insights into their stability, reactivity, and potential applications. This includes the study of vibrational wavenumbers, molecular electrostatic potential maps, and natural bond orbitals analysis, which are essential for understanding their behavior in various chemical environments (Raju et al., 2015).

Pharmaceutical and Biological Applications

The research on this compound derivatives extends to pharmaceutical and biological applications. Studies have explored their potential as insulinotropic agents, with significant implications in the treatment of non-insulin dependent diabetes mellitus. Investigations on plasma glucose, serum insulin, and lipid profiles in experimental models have been conducted to assess their efficacy and therapeutic potential (Khurana et al., 2018).

Synthesis and Characterization for Specialized Applications

The synthesis of novel compounds using this compound and its derivatives, and their characterization for specialized applications such as surfactants and other chemical agents, have been a focus of recent research. This includes the development of compounds with specific properties like large-diameter premicellar aggregation, indicating potential in various industrial and research applications (Chen et al., 2013).

Non-Linear Optical Properties

The non-linear optical properties of these compounds have been extensively studied, suggesting their applicability in the development of new materials for optical and photonic technologies. This includes comprehensive investigations into their electronic, spectroscopic, and reactive properties, which are crucial for designing materials with specific optical characteristics (Mary et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the reaction leads to the formation of new carbon-carbon bonds , which can significantly alter the structure and function of organic molecules.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

The formation of new carbon-carbon bonds through suzuki–miyaura coupling reactions can lead to the creation of new organic molecules with potentially diverse biological activities .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere and under -20°C , suggesting that it may be sensitive to oxygen and temperature. The compound’s solid state could also influence its solubility and hence its bioavailability and action.

Safety and Hazards

properties

IUPAC Name |

4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO4/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-4,11H,5-6H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKQMLSTYRYFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate](/img/structure/B3010359.png)

![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)

![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)

![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)